4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
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Overview
Description
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H6Cl2N4. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an amino group at position 2, which is further connected to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile typically involves the reaction of 4,6-dichloropyrimidine with 4-aminobenzonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemical products, including dyes and polymers
Mechanism of Action
The mechanism of action of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
4-Amino-2,6-dichloropyridine: Another compound with similar structural features but different chemical properties.
This compound: Itself a unique compound with distinct applications .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and its connection to a benzonitrile moiety. This structure imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUVAXCNNGXQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675827 |
Source
|
Record name | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329187-59-9 |
Source
|
Record name | 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329187-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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